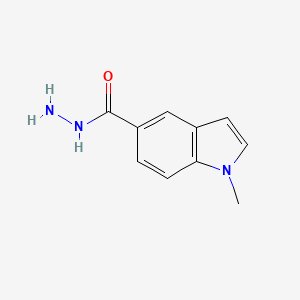
1-methyl-1H-indole-5-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylindole-5-carbohydrazide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
The synthesis of 1-methylindole-5-carbohydrazide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For 1-methylindole-5-carbohydrazide, the starting materials include 1-methylindole and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as methanesulfonic acid, to yield the desired product .
Chemical Reactions Analysis
1-methylindole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles. Major products formed from these reactions include substituted indole derivatives and hydrazones .
Scientific Research Applications
1-methylindole-5-carbohydrazide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives. In biology, it has been studied for its potential antiviral, anticancer, and antimicrobial activities . In medicine, indole derivatives, including 1-methylindole-5-carbohydrazide, are being explored for their therapeutic potential in treating various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 1-methylindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved in the action of 1-methylindole-5-carbohydrazide are still under investigation, but it is believed to exert its effects through interactions with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-methylindole-5-carbohydrazide can be compared with other indole derivatives, such as 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide and 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methylindole-5-carbohydrazide |
InChI |
InChI=1S/C10H11N3O/c1-13-5-4-7-6-8(10(14)12-11)2-3-9(7)13/h2-6H,11H2,1H3,(H,12,14) |
InChI Key |
OTMMQGJSWPDRBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)
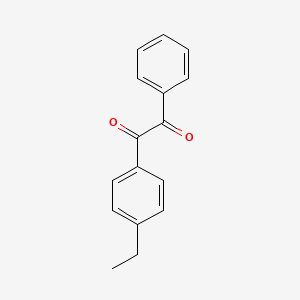

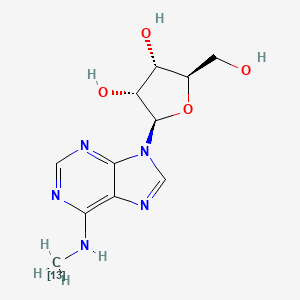
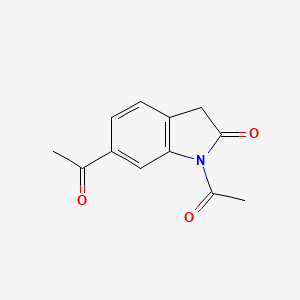
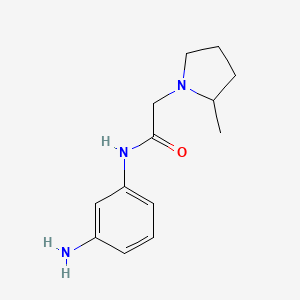
![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)

![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
